3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

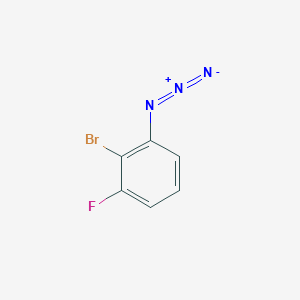

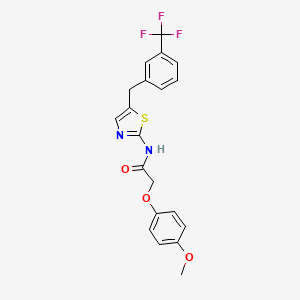

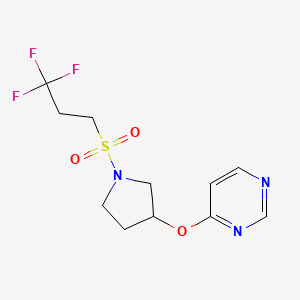

“3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” is a chemical compound with the linear formula C14H12N2O3 . Its CAS number is 6911-92-8 .

Molecular Structure Analysis

The molecular structure of “3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” is represented by the linear formula C14H12N2O3 . Its molecular weight is 256.263 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” include a molecular weight of 256.263 . More detailed properties like boiling point, melting point, etc., are not available in the retrieved resources.Scientific Research Applications

Structural and Synthesis Insights

Coordination Networks and Optical Properties : A study explored the synthesis of tetrazolate-based coordination networks, demonstrating how substituents affect the structures and nonlinear optical (NLO) properties of these compounds. This research highlights the significance of structural modifications in tetrazolate-yl acylamide tectons, potentially including compounds similar to 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, to tune their optical properties for materials science applications (Liao et al., 2013).

Antitumor Agents : Research into benzothiazole derivatives, structurally related to the compound of interest, has shown selective cytotoxicity against tumorigenic cell lines. This indicates potential applications in developing antitumor agents by synthesizing biologically stable derivatives without nitro groups (Yoshida et al., 2005).

Antimicrobial and Antiproliferative Activities : A study on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which share a benzamide moiety with the compound , revealed significant antimicrobial and antiproliferative activities. These findings suggest potential pharmaceutical applications for structurally related compounds (Kumar et al., 2012).

Metal Complexes and Bioactivity : The synthesis and bioactivity studies of novel benzamides and their metal complexes have shown promising antibacterial activities. This research suggests the potential for developing new antibacterial agents using benzamide derivatives (Khatiwora et al., 2013).

Potential Applications Beyond Structural Insights

Corrosion Inhibition : Compounds containing the tetrazol-ylmethyl moiety have been investigated for their application as corrosion inhibitors for mild steel in acidic media. This indicates the potential industrial application of structurally related compounds in protecting metals from corrosion (Aouine et al., 2011).

Gelation Behavior and Supramolecular Chemistry : The role of methyl functionality and S⋯O interaction in N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators highlights the importance of subtle structural modifications in determining the physical properties of these compounds. Such insights can guide the development of new materials with specific gelation properties (Yadav & Ballabh, 2020).

properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-16(23)12-3-2-4-14(9-12)22(24)25/h2-9H,10H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAYWDHAGUDRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)

![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2631357.png)

![2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2631360.png)

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]phenyl-methanamine](/img/structure/B2631361.png)